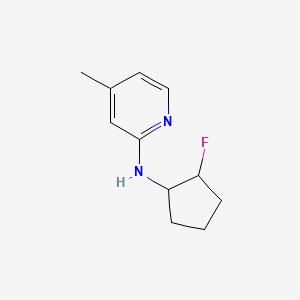

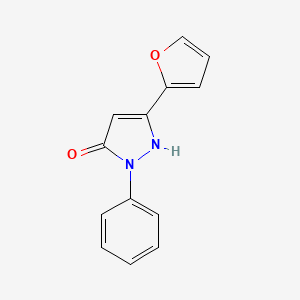

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methylpyridin-2-amine with a suitable 2-fluorocyclopentyl derivative. Fluorinated compounds are often synthesized using specialized techniques due to the unique properties of fluorine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyridine ring substituted with a methyl group and an amine group, and a cyclopentyl ring substituted with a fluorine atom .Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by its functional groups. The amine group could participate in acid-base reactions, the fluorocyclopentyl group could undergo nucleophilic substitution reactions, and the pyridine ring could undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a fluorine atom could increase its stability and lipophilicity, and the amine group could influence its solubility and reactivity .Aplicaciones Científicas De Investigación

Organic Semiconductor Development

Thiophene derivatives, which share structural similarities with N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , are extensively used in the development of organic semiconductors. These compounds are crucial for advancing organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), providing a pathway for more efficient and flexible electronic devices .

Medicinal Chemistry

In medicinal chemistry, thiophene analogs are valued for their diverse biological activities. By incorporating the N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine structure, researchers can develop compounds with potential anticancer, anti-inflammatory, and antimicrobial properties, contributing to the discovery of new therapeutic agents .

Agricultural Chemistry

The introduction of fluorine atoms into lead structures, akin to the fluorine in N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , is a common modification in agricultural chemistry. This alteration can result in agricultural products with improved physical, biological, and environmental properties, leading to more effective and safer agrochemicals .

Radiopharmaceutical Synthesis

Fluorinated pyridines, like N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , are synthesized for use in radiopharmaceuticals. Specifically, the incorporation of the radioactive isotope Fluorine-18 makes these compounds suitable as imaging agents for various biological applications, including cancer diagnosis .

Corrosion Inhibition

Thiophene derivatives are also employed as corrosion inhibitors in industrial chemistry. The structural framework of N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine could be utilized to develop new corrosion inhibitors that protect metals and alloys from degradation .

Neuropharmacology

Compounds like N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine can be used to synthesize inhibitors of phosphodiesterase 5 (PDE5), which are orally active and brain-penetrant. These inhibitors have significant implications in treating neurological disorders and erectile dysfunction .

Material Science

The unique properties of thiophene-based molecules, which are structurally related to N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine , make them valuable in material science. They are used in the fabrication of advanced materials with specific electronic and photonic properties .

Environmental Science

Fluorinated compounds, due to their stability and unique interactions with other chemicals, are studied for their potential environmental impact. Research into compounds like N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine can provide insights into the environmental fate of fluorinated pollutants and help in the development of remediation strategies .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-8-5-6-13-11(7-8)14-10-4-2-3-9(10)12/h5-7,9-10H,2-4H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSKBUFWCFQTAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2CCCC2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorocyclopentyl)-4-methylpyridin-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Chloro-5-methylphenoxy)methyl]benzohydrazide](/img/structure/B2856412.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2856415.png)

![4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}-N-pentylbenzamide](/img/structure/B2856416.png)

![(4-benzyl-3-(phenylethynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol](/img/structure/B2856419.png)

![6-Cyclopropyl-2-[1-(1H-indole-6-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2856428.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2856431.png)

![2-{3,5-dimethyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-yl}acetic acid](/img/structure/B2856432.png)